

4-Hydroxy-3,5-dimethylbenzoic acid suppliers and purity grades

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3,5-dimethylbenzoic acid

Cat. No.: B041392

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxy-3,5-dimethylbenzoic Acid**: Suppliers, Purity, and Application-Specific Considerations

Abstract

4-Hydroxy-3,5-dimethylbenzoic acid (CAS No. 4919-37-3) is a pivotal chemical intermediate with significant applications ranging from pharmaceutical research to the synthesis of agrochemicals and dyestuffs.[1][2] Its utility as a building block, particularly in the development of potent transthyretin (TTR) amyloidogenesis inhibitors and mexiletine derivatives, places a critical emphasis on the purity and sourcing of this compound.[1][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of available suppliers, the nuances of purity grades, essential quality control protocols, and the implications of impurity profiles on experimental outcomes.

Introduction to 4-Hydroxy-3,5-dimethylbenzoic Acid

4-Hydroxy-3,5-dimethylbenzoic acid is a substituted benzoic acid derivative. Its chemical structure, featuring a hydroxyl group and two methyl groups on the benzene ring, imparts specific reactivity and properties that make it a valuable precursor in multi-step organic synthesis.[4] In the context of drug discovery, its role as a reagent for creating TTR amyloidogenesis inhibitors is of particular note, as these inhibitors are investigated for treating conditions like familial amyloid polyneuropathy.[2][3] Beyond pharmaceuticals, it is an important intermediate in the agrochemical and dye industries.[1] Given these sensitive applications,

understanding the commercial landscape and the technical specifications of the available material is the first step in ensuring the reliability and reproducibility of research and manufacturing processes.

Table 1: Physicochemical Properties of **4-Hydroxy-3,5-dimethylbenzoic Acid**

Property	Value	Source
CAS Number	4919-37-3	[5]
Molecular Formula	C ₉ H ₁₀ O ₃	[5] [6]
Molecular Weight	166.17 g/mol	[5]
IUPAC Name	4-hydroxy-3,5-dimethylbenzoic acid	[5]
Appearance	White to cream, pink, or pale brown crystals or powder	[1] [3]
Melting Point	221.0-227.0 °C	[3]
Solubility	Soluble in methanol	[1]
InChI Key	OMNHTTWQSSUZHO-UHFFFAOYSA-N	[5]

Supplier Landscape and Purity Grades

The procurement of **4-Hydroxy-3,5-dimethylbenzoic acid** involves navigating a market with various suppliers offering different purity grades. The choice of supplier and grade is a critical decision dictated by the intended application. For instance, early-stage synthesis of agrochemicals might tolerate a technical grade, whereas pharmaceutical development demands the highest purity available to avoid confounding results from unknown impurities.

Table 2: Prominent Suppliers and Available Purity Grades

Supplier	Reported Purity / Grade	Assay Method	Available Quantities
Thermo Scientific Chemicals	98% (Assay: ≥ 97.5 to ≤ 102.5 %)	Aqueous acid-base Titration	1 g, 5 g, 25 g
TCI America (Fisher Scientific)	98.0+%	Not Specified	5 g
Shaanxi Dideu Medichem Co. Ltd.	99%	Not Specified	Bulk (KG)
Career Henan Chemical Co.	99%	Not Specified	Bulk (KG)
LGC Standards	Certified Reference Material	Not Specified	5 g, 25 g
BeanTown Chemical	min 98%	Not Specified	100 g

Deconstructing Purity: Beyond the Percentage

The stated purity, such as "98%" or "99%", is the primary metric, but it requires deeper investigation. This value typically represents the percentage of the target compound by weight or area under the curve in a chromatogram. The remaining percentage consists of impurities that can significantly impact downstream applications.

Causality Behind Purity Grades:

- **Source of Impurities:** Impurities often originate from the synthetic route used. A common synthesis involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile.^[7] In this case, residual unreacted nitrile or by-products from side reactions are potential impurities. Another route may start from p-hydroxybenzoic acid.^[1] Knowledge of the synthesis pathway is invaluable for predicting the likely impurity profile.
- **Impact of Impurities:** In drug development, an impurity with unexpected biological activity can lead to erroneous structure-activity relationship (SAR) conclusions or unforeseen toxicity. In materials science, impurities can affect crystallization, polymerization, and the final properties of a product.

- The Role of a Certificate of Analysis (CoA): A CoA is a critical document that provides batch-specific data. It should detail the exact purity value determined by a specific analytical method (e.g., HPLC, titration) and often lists the levels of known impurities.^[8] Researchers should always request a batch-specific CoA rather than relying on a general specification sheet.

The following diagram illustrates a logical workflow for selecting an appropriate supplier and grade.

Caption: Workflow for Supplier and Purity Grade Selection.

Quality Control and Analytical Verification

Independent verification of purity is a cornerstone of scientific integrity. While supplier CoAs provide essential data, in-house analysis confirms the material's quality upon receipt and before use in critical experiments. High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for this purpose.^[9]

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

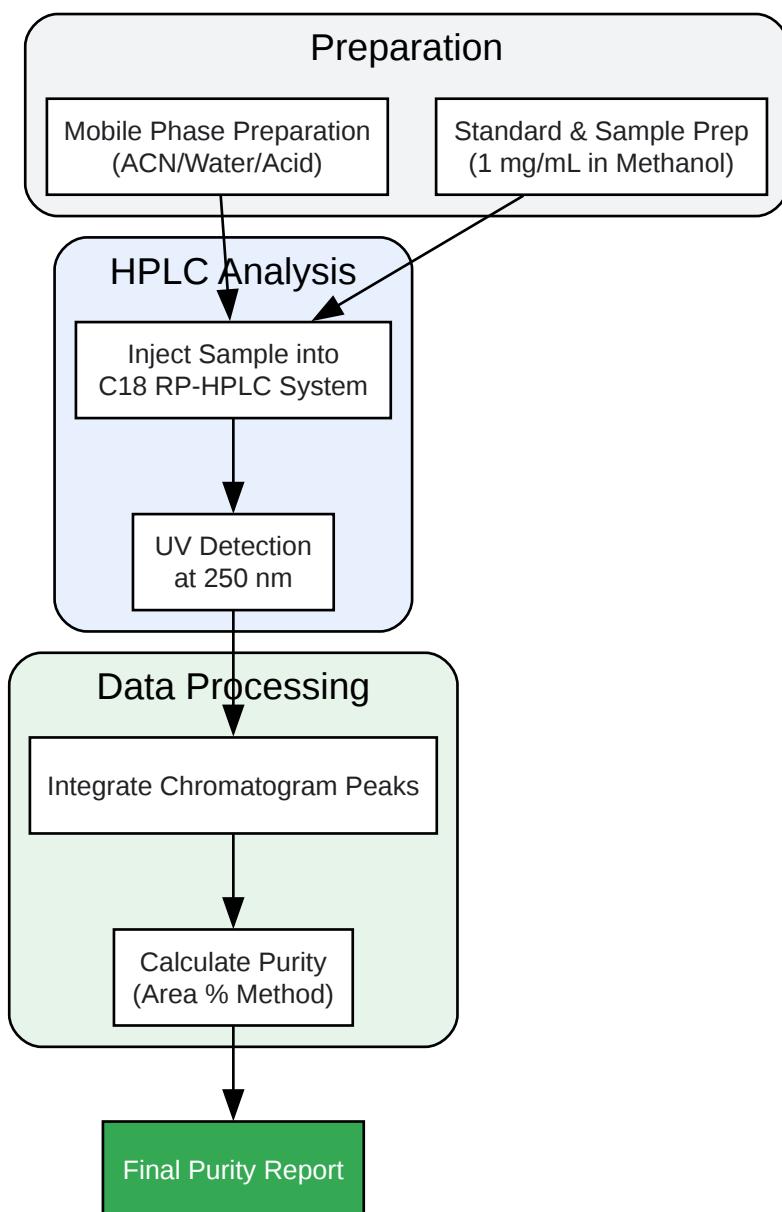
This protocol is adapted from established methods for analyzing **4-Hydroxy-3,5-dimethylbenzoic acid**.^[9] It provides a robust system for separating the main compound from potential impurities.

Objective: To determine the purity of a **4-Hydroxy-3,5-dimethylbenzoic acid** sample.

Materials:

- **4-Hydroxy-3,5-dimethylbenzoic acid** sample
- Acetonitrile (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)
- Phosphoric Acid or Formic Acid (for MS compatibility)
- Volumetric flasks, pipettes, and autosampler vials

Instrumentation:


- HPLC system with a UV detector
- C18 Reverse-Phase Column (e.g., 3 μ m or 5 μ m particle size)

Methodology:

- Mobile Phase Preparation:
 - Prepare a mobile phase consisting of Acetonitrile and Water, with a small amount of acid. A typical composition is a gradient or isocratic mixture tailored to the specific column and system. For example, an isocratic mobile phase could be Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1 v/v/v).
 - Degas the mobile phase thoroughly using sonication or vacuum filtration.
- Standard Preparation:
 - Accurately weigh approximately 10 mg of the **4-Hydroxy-3,5-dimethylbenzoic acid** reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a 10 mL volumetric flask. This creates a 1 mg/mL stock solution.
 - Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.
- Sample Preparation:
 - Prepare a sample solution at the same concentration as the primary standard (1 mg/mL).
- HPLC Conditions:
 - Column: C18 Reverse-Phase Column
 - Mobile Phase: As prepared above
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL
- Detector Wavelength: 250 nm (based on UV absorbance of similar compounds)[10]
- Column Temperature: 30 °C
- Analysis and Data Interpretation:
 - Inject a blank (solvent) first, followed by the standard and then the sample.
 - Integrate the peaks in the resulting chromatogram.
 - Calculate the purity by the area percent method:
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$
 - The retention time of the main peak in the sample should match that of the reference standard. Any other peaks represent impurities.

The following diagram outlines the key stages of this analytical workflow.

[Click to download full resolution via product page](#)

Caption: HPLC analytical workflow for purity verification.

Safety, Handling, and Storage

Proper handling of **4-Hydroxy-3,5-dimethylbenzoic acid** is essential for laboratory safety. The compound is classified as an irritant.[\[5\]](#)

- Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]
- Handling: Avoid creating dust.[11] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is stable under recommended storage conditions.[11]
- In Case of Exposure:
 - Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - Skin: Take off contaminated clothing and rinse skin with water.
 - Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

Conclusion

The selection of **4-Hydroxy-3,5-dimethylbenzoic acid** requires a diligent, multi-faceted approach that extends beyond a simple price comparison. For researchers and developers, the integrity of their work depends on the quality of their starting materials. By understanding the supplier landscape, critically evaluating purity grades and certificates of analysis, and implementing robust in-house quality control protocols, scientists can ensure the reliability and success of their synthetic and biological endeavors. The choice of the right material is not merely a logistical step but a foundational element of sound scientific practice.

References

- SIELC Technologies. (2018, May 16). Separation of **4-Hydroxy-3,5-dimethylbenzoic acid** on Newcrom R1 HPLC column.
- AbacipharmTech. (n.d.). **4-Hydroxy-3,5-dimethylbenzoic acid**.
- PubChem. (n.d.). **4-Hydroxy-3,5-dimethylbenzoic acid**.
- Carl ROTH. (n.d.). 4-Hydroxybenzoic acid methyl ester, CAS No. 99-76-3.
- NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-.
- Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxy-3,5-dimethylbenzoic acid | 4919-37-3 [chemicalbook.com]
- 2. 4-Hydroxy-3,5-dimethylbenzoic acid CAS#: 4919-37-3 [amp.chemicalbook.com]
- 3. 4-Hydroxy-3,5-dimethylbenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. nbino.com [nbino.com]
- 5. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 4-hydroxy-3,5-dimethyl- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Hydroxybenzoic acid methyl ester, CAS No. 99-76-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 9. 4-Hydroxy-3,5-dimethylbenzoic acid | SIELC Technologies [sielc.com]
- 10. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 4-Hydroxy-3,5-dimethylbenzoic Acid | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [4-Hydroxy-3,5-dimethylbenzoic acid suppliers and purity grades]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041392#4-hydroxy-3-5-dimethylbenzoic-acid-suppliers-and-purity-grades>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com